molecular formula C16H25FN2O3S B2787469 3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 946291-59-4

3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2787469
CAS RN: 946291-59-4
M. Wt: 344.45
InChI Key: LHCFHODZNPAJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FISP or FISP-001 and is known to have several important properties that make it a valuable tool in various fields of study.

Mechanism of Action

FISP-001 works by binding to specific target molecules in the body, inhibiting their activity and preventing them from carrying out their normal functions. This mechanism of action has been studied extensively and has been found to be highly effective in a variety of different contexts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FISP-001 are complex and varied, depending on the specific context in which it is used. Some of the most important effects include the inhibition of dopamine uptake and the modulation of calcium signaling pathways in cells.

Advantages and Limitations for Lab Experiments

FISP-001 has several advantages as a tool for scientific research, including its high potency and specificity for certain target molecules. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on FISP-001, including the development of new drugs and therapies based on its mechanism of action, the further elucidation of its biochemical and physiological effects, and the exploration of its potential applications in fields such as neuroscience and cancer research. Further studies are needed to fully understand the potential of this compound and its role in scientific research.

Synthesis Methods

The synthesis of FISP-001 involves several steps, including the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with 1-isopropylpiperidine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with methylamine to yield the final product.

Scientific Research Applications

FISP-001 has been shown to have a wide range of potential applications in scientific research. One of the main areas of study has been its use as a tool for the development of new drugs and therapies. FISP-001 has been found to be a potent inhibitor of several important enzymes and receptors, including the dopamine transporter and the sigma-1 receptor.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)14-4-5-16(22-3)15(17)10-14/h4-5,10,12-13,18H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCFHODZNPAJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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